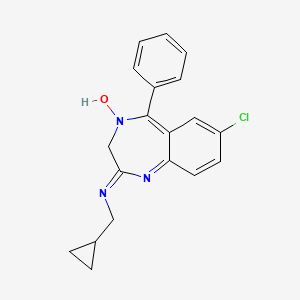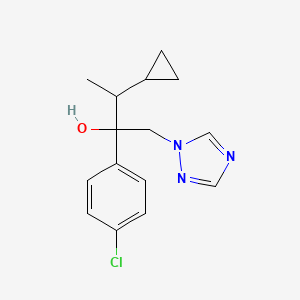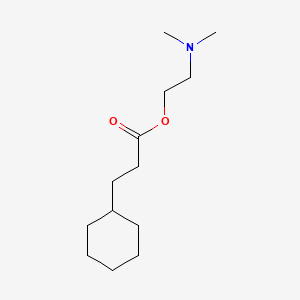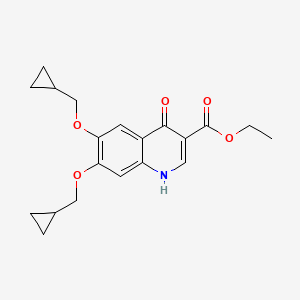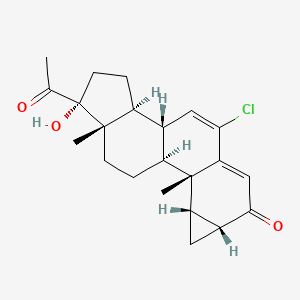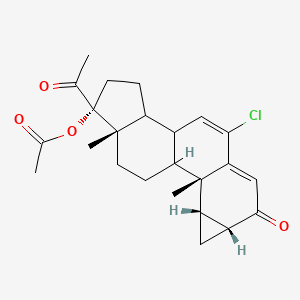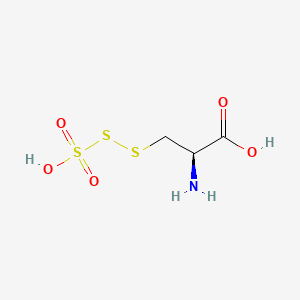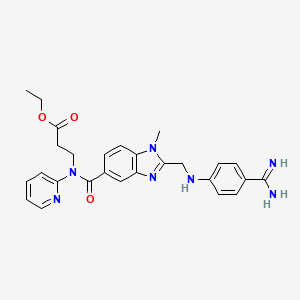
Dabigatran ethyl ester
Overview
Description
Dabigatran ethyl ester is a synthetic compound that serves as an intermediate in the production of dabigatran etexilate, a direct thrombin inhibitor. Dabigatran etexilate is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, such as stroke and deep vein thrombosis .
Biochemical Analysis
Biochemical Properties
Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows this compound to inhibit the coagulation process effectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, this compound can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of this compound is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of this compound to rats and rhesus monkeys .
Metabolic Pathways
This compound is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, this compound, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dabigatran ethyl ester involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . One common approach starts with 4-chloro-3-nitrobenzoic acid, which undergoes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows a convergent synthesis method. This involves the preparation of acyl amidine and benzimidazole derivatives, which are then condensed to form the final product . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Dabigatran ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various intermediates that are further processed to produce dabigatran etexilate .
Scientific Research Applications
Dabigatran ethyl ester is primarily used in the pharmaceutical industry for the synthesis of dabigatran etexilate. Its applications extend to:
Chemistry: As a key intermediate in organic synthesis.
Biology: In studies related to blood coagulation and thrombin inhibition.
Medicine: For the development of anticoagulant therapies.
Industry: In the large-scale production of anticoagulant drugs
Mechanism of Action
Dabigatran ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. its active metabolite, dabigatran, exerts anticoagulant effects by specifically and selectively inhibiting thrombin, a key enzyme in the blood coagulation cascade . Dabigatran binds to both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation .
Comparison with Similar Compounds
Similar Compounds
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Lepirudin: A recombinant hirudin used for anticoagulation.
Uniqueness
Dabigatran ethyl ester is unique due to its role as an intermediate in the synthesis of dabigatran etexilate, which offers several advantages over traditional anticoagulants like warfarin. These advantages include a predictable pharmacokinetic profile, no need for routine monitoring, and fewer food and drug interactions .
Properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLICFSSKPUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332231 | |
| Record name | Dabigatran ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429658-95-7 | |
| Record name | Dabigatran ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabigatran ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dabigatran ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



